2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by the presence of a benzothiazole ring and a hydrazone linkage, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine derivatives in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and metal ions. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole include other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 2-[2-[(2,5-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole lies in its specific combination of a benzothiazole ring and a hydrazone linkage, which imparts distinct properties and applications.
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-7-8-14(21-2)11(9-12)10-17-19-16-18-13-5-3-4-6-15(13)22-16/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
KTBWWGFUWGNRND-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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